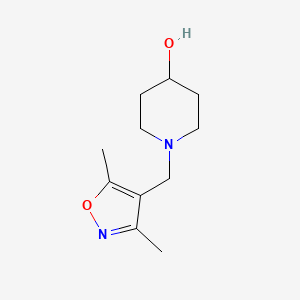
1-((3,5-Dimetilisoxazol-4-il)metil)piperidin-4-ol
Descripción general
Descripción
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a 3,5-dimethylisoxazole moiety
Aplicaciones Científicas De Investigación
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
It is hypothesized that this compound might interact with targets other than brd4 , potentially interfering with cellular DNA damage repair mechanisms .
Mode of Action
The exact mode of action of this compound is not fully understood. It is believed to interact with its targets, leading to changes at the molecular level. These changes could potentially interfere with cellular DNA damage repair mechanisms .
Biochemical Pathways
Given its potential interaction with dna repair mechanisms, it may influence pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s molecular weight is 20928, and its molecular formula is C11H19N3O . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
It is hypothesized that the compound might interfere with cellular dna damage repair mechanisms , which could potentially lead to cell cycle arrest and apoptosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol typically involves the reaction of 3,5-dimethylisoxazole with piperidin-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of piperidin-4-ol, followed by the addition of 3,5-dimethylisoxazole to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the isoxazole ring.
Substitution: The piperidine ring or the isoxazole moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine or isoxazole rings.
Comparación Con Compuestos Similares
Similar Compounds
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3,5-Dimethylisoxazole: The core structure without the piperidine ring, used in various synthetic applications.
Piperidin-4-ol: The piperidine ring with a hydroxyl group, used as a building block in organic synthesis.
Uniqueness
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol is unique due to the combination of the piperidine ring and the 3,5-dimethylisoxazole moiety. This unique structure imparts specific chemical and biological properties, making it valuable for research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-10(14)4-6-13/h10,14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDLWRQONCOHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B1426552.png)



![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)
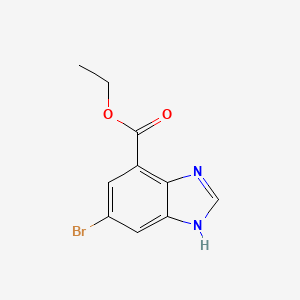
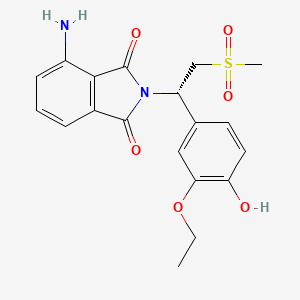
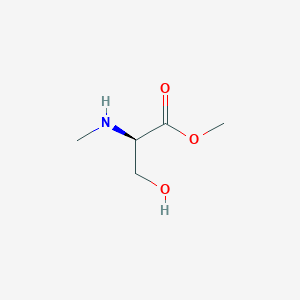
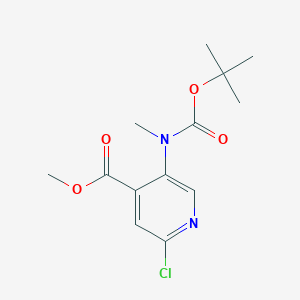
![{4-[(Oxan-4-yloxy)methyl]phenyl}methanamine](/img/structure/B1426567.png)



